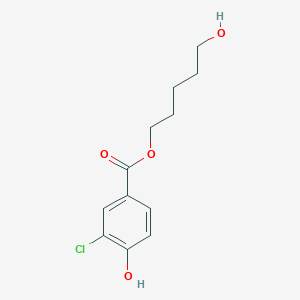
Benzoic acid, 3-chloro-4-hydroxy-, 5-hydroxypentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-chloro-4-hydroxy-, 5-hydroxypentyl ester is a chemical compound with a complex structure that includes a benzoic acid core substituted with chlorine and hydroxyl groups, and an ester linkage to a hydroxypentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-4-hydroxy-, 5-hydroxypentyl ester typically involves esterification reactions. One common method is the reaction of 3-chloro-4-hydroxybenzoic acid with 5-hydroxypentanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-chloro-4-hydroxy-, 5-hydroxypentyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3-chloro-4-hydroxy-, 5-hydroxypentyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro-4-hydroxy-, 5-hydroxypentyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The chlorine atom may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Shares the benzoic acid core with chlorine and hydroxyl substitutions but lacks the ester linkage.
4-Hydroxybenzoic acid: Similar structure but without the chlorine atom and ester linkage.
5-Hydroxypentyl benzoate: Contains the ester linkage but lacks the chlorine and hydroxyl substitutions on the benzoic acid core.
Uniqueness
Benzoic acid, 3-chloro-4-hydroxy-, 5-hydroxypentyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorine and hydroxyl groups, along with the ester linkage, makes it a versatile compound for various chemical reactions and research applications.
Properties
CAS No. |
147370-12-5 |
|---|---|
Molecular Formula |
C12H15ClO4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
5-hydroxypentyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C12H15ClO4/c13-10-8-9(4-5-11(10)15)12(16)17-7-3-1-2-6-14/h4-5,8,14-15H,1-3,6-7H2 |
InChI Key |
OIBAMTDVKDBDAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCCCCO)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


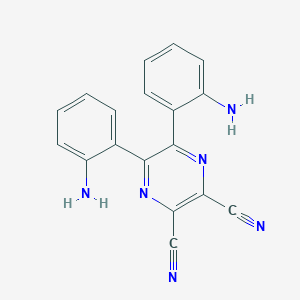
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
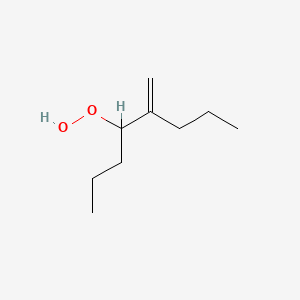
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
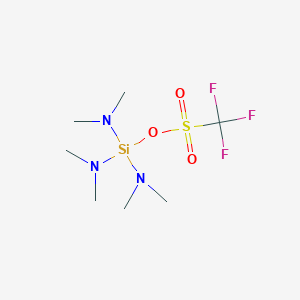
![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
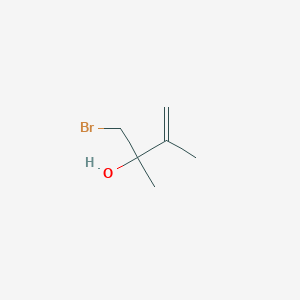
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
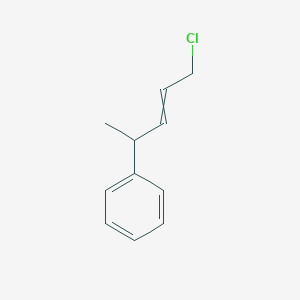

![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
